1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride
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Overview
Description
1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12ClF3N2O2S and a molecular weight of 316.73 g/mol . This compound is known for its applications in various scientific research fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with piperazine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is employed in the preparation of complex organic molecules, serving as a building block for more intricate structures.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound has a similar piperazine core but with a trifluoromethyl group instead of a trifluorobenzenesulfonyl group.
1-(2,3,4-Trimethoxybenzyl)piperazine: This compound features a trimethoxybenzyl group, which imparts different chemical and biological properties compared to the trifluorobenzenesulfonyl group.
The uniqueness of this compound lies in its trifluorobenzenesulfonyl group, which provides distinct reactivity and interaction profiles compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(2,3,4-trifluorophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S.ClH/c11-7-1-2-8(10(13)9(7)12)18(16,17)15-5-3-14-4-6-15;/h1-2,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJHWRGLIXAOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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